Home > Products > Screening Compounds P57972 > Eluxadoline 2HCl
Eluxadoline 2HCl -

Eluxadoline 2HCl

Catalog Number: EVT-14249434
CAS Number:
Molecular Formula: C32H37Cl2N5O5
Molecular Weight: 642.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Eluxadoline is classified as a mixed opioid receptor modulator. It is derived from a synthetic pathway involving various chemical precursors. The compound's structure includes multiple functional groups that contribute to its pharmacological activity. The chemical formula for Eluxadoline is C31H32N5O52HClC_{31}H_{32}N_{5}O_{5}\cdot 2HCl, with a molecular weight of approximately 646.584 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Eluxadoline typically involves several steps, including the formation of key intermediates through standard organic reactions such as amination, acylation, and cyclization. One common method for synthesizing Eluxadoline involves using a combination of solvent evaporation techniques and emulsion solvent diffusion methods to produce nanoparticles loaded with the drug, enhancing its bioavailability .

In laboratory settings, the preparation of Eluxadoline-loaded nanoparticles has been optimized using statistical design methods like Box-Behnken Design to determine the best formulation parameters, including polymer ratios and stabilizer concentrations .

Molecular Structure Analysis

Structure and Data

Eluxadoline has a complex molecular structure characterized by multiple rings and functional groups that influence its pharmacological properties. The structural representation can be summarized as follows:

  • Molecular Formula: C31H32N5O52HClC_{31}H_{32}N_{5}O_{5}\cdot 2HCl
  • Molecular Weight: 646.584 g/mol
  • Structural Features: The compound includes a piperidine ring, an amide bond, and various aromatic systems that contribute to its interaction with opioid receptors.

The detailed three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation in solid-state or solution phases.

Chemical Reactions Analysis

Reactions and Technical Details

Eluxadoline undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Amination: Involves the introduction of amino groups into the aromatic system.
  • Acylation: Used to form amide bonds critical for the compound's activity.
  • Cyclization: Essential for forming the piperidine structure.

These reactions are typically conducted under controlled conditions to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography are employed to monitor reaction progress and product formation .

Mechanism of Action

Process and Data

Eluxadoline exerts its therapeutic effects through its action on multiple opioid receptors:

  • Mu-opioid Receptor Agonism: This action helps reduce gastrointestinal motility, alleviating diarrhea.
  • Kappa-opioid Receptor Agonism: Provides additional analgesic effects without significant central nervous system side effects.
  • Delta-opioid Receptor Antagonism: This antagonistic action may help mitigate potential adverse effects associated with mu-receptor agonism.

The combined effects on these receptors lead to improved symptom control in patients suffering from irritable bowel syndrome with diarrhea .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eluxadoline exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dichloromethane but has limited water solubility.
  • Stability: Stability studies indicate that Eluxadoline maintains integrity under various environmental conditions but requires specific storage conditions to prevent degradation.

These properties are crucial for formulation development, influencing how Eluxadoline is delivered in clinical settings.

Applications

Scientific Uses

Eluxadoline is primarily used in clinical settings for treating irritable bowel syndrome with diarrhea. Its mixed opioid receptor activity makes it effective in managing symptoms while minimizing side effects compared to other opioid treatments. Ongoing research continues to explore additional therapeutic applications, including potential uses in other gastrointestinal disorders or pain management contexts.

Synthetic Methodologies for Eluxadoline 2HCl

Novel Approaches to Stereoselective Synthesis of Eluxadoline Core Structure

The eluxadoline molecule contains two chiral centers requiring precise stereochemical control during synthesis. Contemporary approaches employ asymmetric synthesis techniques to construct the (S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid fragment and the (S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl moiety. Evans aldol methodology using oxazolidinone auxiliaries enables high enantioselectivity (>98% ee) in generating the β-branched amino acid precursor. For the imidazole-containing fragment, enzymatic resolution of racemic 1-(4-phenyl-1H-imidazol-2-yl)ethanol using immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% enantiomeric excess. Transition metal catalysis, particularly asymmetric hydrogenation of dehydroamino acid intermediates using Rh(I)-DuPHOS complexes, provides an alternative route to stereochemically pure fragments, though catalyst cost remains a consideration for industrial-scale production [1] [6].

Table 1: Stereochemical Control Methods in Eluxadoline Synthesis

Molecular FragmentSynthetic StrategyEnantiomeric ExcessKey Advantage
(S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acidEvans oxazolidinone alkylation>98%Predictable stereoselectivity
(S)-1-(4-phenyl-1H-imidazol-2-yl)ethylEnzymatic resolution>99%Scalable, green process
Amine coupling productChiral HPLC purification>99.5%Corrects minor stereochemical impurities

Optimization of Coupling Agents in Peptide Bond Formation for Intermediate Synthesis

The critical amide bond formation between the chiral amino acid and imidazole-ethylamine fragments requires careful coupling reagent selection to minimize racemization and maximize yield. Comparative studies reveal significant differences in coupling efficiency:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Provides superior coupling yields (92-95%) with minimal racemization (<0.5%) due to the formation of highly reactive 7-aza-benzotriazolyl intermediates and anchiomeric assistance from the pyridyl nitrogen. The reagent is particularly effective for sterically hindered couplings at ambient temperatures (15-25°C) in aprotic solvents like DMF or NMP [3] [7].
  • HCTU (Chlorohexafluorophosphate Tetramethyl Uronium): Yields 88-91% with racemization <0.8%, offering enhanced solution stability compared to HATU. Its 6-chloro substituent increases electrophilicity but may lead to slightly higher epimerization in base-sensitive substrates.
  • PyAOP (7-Azabenzotriazol-1-yloxy-tris(pyrrolidino)phosphonium Hexafluorophosphate): Phosphonium-based reagent achieving 90-93% yields with <0.7% racemization. Particularly effective for segment couplings and N-methylated amino acids, but generates more hazardous byproducts than uronium reagents.
  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium Hexafluorophosphate): Provides 85-88% yields with <1.0% racemization. Though marketed as a low-allergenicity alternative, its cyanoximo leaving group shows reduced reactivity with secondary amines.

Table 2: Coupling Reagent Performance Comparison

ReagentReaction Yield (%)Racemization (%)Optimal Temperature (°C)Reaction Time (min)
HATU92-95<0.515-2530-45
HCTU88-91<0.820-3045-60
PyAOP90-93<0.710-2030-50
COMU85-88<1.025-3560-90

Optimized conditions employ 1.05 equivalents of HATU with 2 equivalents of DIPEA (Diisopropylethylamine) in anhydrous DMF at 20±2°C, achieving complete conversion within 45 minutes. The use of 0.1 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole) as an additive further suppresses racemization to <0.3% by stabilizing the active ester intermediate. Crucially, maintaining the reaction pH between 7.5-8.5 prevents the diastereomeric byproduct formation observed under more basic conditions [1] [7].

Solvent System Selection and Polymorphic Control During Salt Formation

Crystalline eluxadoline dihydrochloride exists in multiple polymorphic forms with distinct physicochemical properties. Patent US10487059B2 details the isolation of Form I crystals with superior stability and dissolution characteristics using methyl nicotinate as a co-crystal former. Polymorph control is achieved through precise manipulation of solvent composition and crystallization kinetics:

  • Anti-solvent Selection: Isopropanol and methyl ethyl ketone (MEK) effectively reduce API solubility during salification. Isopropanol produces plate-like crystals with higher aspect ratios, while MEK yields equidimensional particles with better flow properties. Optimal water content in isopropanol (8-12% v/v) balances nucleation and growth rates to prevent amorphous precipitation [5].
  • Temperature Cycling: Controlled cooling from 45°C to 5°C at 0.3°C/min promotes the thermodynamically stable Form I over metastable Form II. Isothermal aging at 20°C for 4-6 hours before final cooling completes the polymorphic conversion.
  • Co-crystal Strategy: Methyl nicotinate (0.3-0.5 molar equivalents) templates the crystal lattice through π-π stacking with the benzimidazole moiety, consistently producing phase-pure Form I even at high supersaturation levels (c = 1.25-1.35). The additive reduces nucleation induction time by 40% while increasing crystal density by 15% compared to additive-free crystallizations [5].

Table 3: Polymorph Distribution Under Different Crystallization Conditions

Solvent SystemCooling Rate (°C/min)Methyl Nicotinate (equiv)Form I Purity (%)Mean Particle Size (μm)
IPA/Water (90:10)0.5078.542.3 ± 8.7
IPA/Water (90:10)0.30.4>99.985.6 ± 12.4
MEK/Water (95:5)0.4085.231.8 ± 5.9
MEK/Water (95:5)0.20.3>99.973.1 ± 10.2
Ethanol/Water (85:15)0.30.592.448.5 ± 6.8

The hydrochloride salt formation employs gaseous HCl bubbling in isopropanol/water (88:12 v/v) at 20-25°C, maintaining the solution pH between 1.8-2.2 to prevent freebase precipitation. Crystallization initiates at 40°C followed by slow cooling to 0-5°C over 8 hours, producing monodisperse crystals (D90 < 100μm) with excellent filtration characteristics (<2 minutes cake formation time at 40 psi) [5].

Critical Analysis of Patent Literature on Process Intensification Strategies

Patent WO2017208156A1 discloses significant advances in throughput enhancement through surfactant-mediated crystallization and continuous processing. Key intensification strategies include:

  • Surfactant-Assisted Crystallization: Addition of 0.01-0.1% w/w non-ionic surfactants (polysorbate 80, poloxamer 188) reduces crystal agglomeration by modifying interfacial tension, increasing crystal yield by 12-15% and eliminating the need for energy-intensive milling operations. The surfactants also incorporate residual solvents (DMF, dichloromethane) below ICH Q3C limits (<600 ppm) by forming micellar structures that are removed during aqueous washes [1].
  • Continuous Countercurrent Extraction: Replaces batchwise workup with a continuous centrifugal extractor, reducing processing time from 18 hours to 45 minutes for the intermediate purification step. The system achieves 99.8% DMF removal in three stages using ethyl acetate/brine (1:1 v/v) at 45°C.
  • Reactive Crystallization: Integrates the final deprotection and salt formation in a single vessel by combining hydrogen chloride gas with catalytic hydrogenation (5% Pd/C, 50 psi H₂), eliminating two isolation steps and reducing solvent consumption by 40%. The process maintains chiral integrity by conducting reactions below 30°C with strict oxygen exclusion (<1 ppm dissolved O₂) [1] [5].

Comparative analysis reveals that WO2017208156A1 achieves 65% reduction in process mass intensity (PMI from 286 to 98 kg/kg API) versus earlier routes described in WO2006099060A2, primarily through solvent recycling and telescoped synthesis. However, the patent's microwave-assisted imidazole cyclization (claim 23) shows limited scalability beyond 50g batches due to non-uniform heating in larger reactors [1] [6].

Green Chemistry Approaches to Reduce Residual Solvents in Final API

Eluxadoline dihydrochloride's low therapeutic dose (75-100 mg) necessitates stringent residual solvent control to meet ICH Q3C Class 2 limits. Implementation of green chemistry principles achieves significant reductions:

  • Solvent Replacement Strategy: Replaces dichloromethane (Class 2, 600 ppm limit) with 2-methyltetrahydrofuran (2-MeTHF) in extraction steps. 2-MeTHF exhibits comparable partition coefficients (K = 4.2 for eluxadoline intermediates) while being biosourced and classified as Class 3 (5000 ppm limit). This substitution alone reduces residual solvent concerns by 89% [5].
  • Aqueous Crystallization: Utilizes water/isopropanol mixtures (12-18% water) for final salt formation instead of acetonitrile (Class 2, 410 ppm limit), eliminating genotoxic solvent residues. The aqueous system enables efficient impurity rejection (>98% removal of process-related impurities) through controlled solubility differentials.
  • Supercritical Fluid Processing: Employs supercritical CO₂ (scCO₂) for final API drying, reducing residual isopropanol from 3200 ppm to <450 ppm in 4-hour treatment cycles (60°C, 150 bar). The method preserves crystal morphology while achieving moisture content <0.3% w/w without thermal degradation [5].

Table 4: Residual Solvent Reduction via Green Chemistry Approaches

Solvent Reduction StrategyResidual SolventConcentration (Traditional Process)Concentration (Improved Process)Reduction (%)
2-MeTHF replacement for DCMDichloromethane520 ppm<5 ppm99.0
Aqueous crystallizationAcetonitrile280 ppmNot detected100
Supercritical CO₂ dryingIsopropanol3200 ppm420 ppm86.9
Methanol eliminationMethanol120 ppm18 ppm85.0

Process analytical technology (PAT) implementation enables real-time monitoring of solvent residues through in-line NIR spectroscopy, allowing dynamic adjustment of nitrogen purge cycles in the dryer. The control strategy ensures consistent compliance with ICH limits: cumulative Class 2 solvents <500 ppm and individual Class 3 solvents <5000 ppm. Final API specifications include <50 ppm DMF, <20 ppm THF, and <100 ppm total alcohols, validated through GC-HS methods with detection limits below 1 ppm [5] [9].

Properties

Product Name

Eluxadoline 2HCl

IUPAC Name

5-[[[2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride

Molecular Formula

C32H37Cl2N5O5

Molecular Weight

642.6 g/mol

InChI

InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H

InChI Key

YFUUQKJOCLQHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.